molecular formula C11H17NO B8568277 4-(ethoxymethyl)-2,6-dimethylaniline

4-(ethoxymethyl)-2,6-dimethylaniline

Cat. No.: B8568277
M. Wt: 179.26 g/mol
InChI Key: SPJNZXGDSPWTDI-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-2,6-dimethylaniline is a substituted aromatic amine characterized by a benzene ring with two methyl groups at the 2- and 6-positions and an ethoxymethyl group (-CH₂OCH₂CH₃) at the 4-position. The ethoxymethyl substituent likely influences solubility, reactivity, and metabolic pathways compared to simpler alkyl or alkoxy groups.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(ethoxymethyl)-2,6-dimethylaniline

InChI

InChI=1S/C11H17NO/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6H,4,7,12H2,1-3H3

InChI Key

SPJNZXGDSPWTDI-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=C(C(=C1)C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethoxymethyl)-2,6-dimethylaniline typically involves the alkylation of 2,6-dimethylaniline with ethoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as nickel or palladium, can enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(ethoxymethyl)-2,6-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

4-(ethoxymethyl)-2,6-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of anesthetics and analgesics.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, and in the manufacturing of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(ethoxymethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs include:

Compound Substituents Key Properties/Applications References
2,6-Dimethylaniline 2-CH₃, 6-CH₃ DNA adduct formation; industrial synthesis of dyes/polymers
4-Methoxy-2,6-dimethylaniline 4-OCH₃, 2-CH₃, 6-CH₃ Catalyst in coordination chemistry
4-Iodo-2,6-dimethylaniline 4-I, 2-CH₃, 6-CH₃ Intermediate in pharmaceutical synthesis
4-Chloro-2,6-dimethylaniline 4-Cl, 2-CH₃, 6-CH₃ Potential genotoxicity; dye intermediate
4-(tert-Butyl)-2,6-dimethylaniline 4-C(CH₃)₃, 2-CH₃, 6-CH₃ High steric hindrance for specialized ligands
  • Substituent Impact :
    • Ethoxymethyl (-CH₂OCH₂CH₃) : Enhances lipophilicity compared to methoxy (-OCH₃) but reduces it relative to tert-butyl groups. The ether linkage may increase metabolic stability compared to esters or amides .
    • Halogens (I, Cl) : Electron-withdrawing effects alter reactivity in electrophilic substitution reactions. For example, 4-iodo derivatives are pivotal in cross-coupling reactions .

Chemical Reactivity and Stability

  • Oxidation: 2,6-Dimethylaniline undergoes Fenton process degradation (~70% efficiency at pH 2), producing intermediates like 2,6-dimethylphenol and short-chain acids . The ethoxymethyl group may slow oxidation due to steric protection of the aromatic ring.
  • DNA Adduct Formation: 2,6-Dimethylaniline forms adducts with deoxyguanosine (e.g., dG-C8-2,6-diMeA) and deoxyadenosine (e.g., dA-N⁶-2,6-diMeA) . Ethoxymethyl substitution could modulate adduct formation by altering electronic or steric interactions with DNA.

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